3,4-Dichloroaniline
Overview
Description
3,4-Dichloroaniline is an organic compound with the molecular formula C6H5Cl2N. It is one of several isomers of dichloroaniline, characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 4 positions, and an amino group at the 1 position. This compound is a white solid, although commercial samples may appear gray due to impurities. It is primarily used as a precursor in the synthesis of dyes, agricultural chemicals, and pharmaceuticals .
Mechanism of Action
Target of Action
3,4-Dichloroaniline (3,4-DCA) is an aromatic amine and a model environmental contaminant . It is a metabolite of commonly applied herbicides, such as 3,4-dichloropropionanilide or propanil . The primary targets of 3,4-DCA are the enzymes involved in its degradation, including dioxygenase, flavin reductase, and aldehyde dehydrogenase .
Biochemical Analysis
Biochemical Properties
3,4-DCA interacts with various enzymes and proteins. For instance, in the bacterium Acinetobacter soli strain GFJ2, a gene cluster responsible for 3,4-DCA degradation was identified, comprising genes that encode dioxygenase, flavin reductase, and aldehyde dehydrogenase . These enzymes play a crucial role in the conversion of 3,4-DCA to 4,5-dichlorocatechol .
Cellular Effects
3,4-DCA has been found to have significant effects on various types of cells and cellular processes. For example, it has been reported to promote fatty liver in zebrafish larvae by upregulating genes related to lipogenesis and ER stress . It also increases ROS generation and glutathione-S-transferase activity in these larvae in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of 3,4-DCA involves its interaction with various biomolecules. In the degradation process, 3,4-DCA is converted to an intermediate metabolite, which is then converted to 4,5-dichlorocatechol via a reaction involving the product of the dcdC gene . This suggests that 3,4-DCA exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-DCA change over time. For instance, in a study with zebrafish larvae, a removal percentage of 78.4% was obtained over a 7-day period . This indicates that 3,4-DCA has long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 3,4-DCA vary with different dosages in animal models. For example, in a study with zebrafish larvae, exposure to 10-μM 3,4-DCA led to significant upregulation of genes related to lipogenesis and ER stress . This suggests that higher doses of 3,4-DCA can lead to more pronounced effects.
Metabolic Pathways
3,4-DCA is involved in several metabolic pathways. In Acinetobacter soli strain GFJ2, 3,4-DCA is degraded through a specific metabolic pathway involving the enzymes encoded by the dcdA, dcdB, and dcdC genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichloroaniline is typically synthesized through the catalytic hydrogenation of 3,4-dichloronitrobenzene. This process involves the use of noble metal catalysts such as palladium or platinum under high pressure to reduce the nitro group to an amino group .
Industrial Production Methods: In industrial settings, this compound is produced by refining and hydrogenating o-dichlorobenzene nitride. This method is favored for its high efficiency and simplicity. The reactors used in this process are often made from special steel alloys to prevent corrosion and dehalogenation .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dichlorophenyl isocyanate and other derivatives.
Reduction: The compound can be reduced to form 3,4-dichlorophenylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as sodium hydroxide or other strong bases are used for nucleophilic substitution reactions.
Major Products:
Oxidation: 3,4-Dichlorophenyl isocyanate.
Reduction: 3,4-Dichlorophenylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Industry: this compound is used in the production of herbicides such as propanil and linuron.
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 3,4-Dichloroaniline is unique among its isomers due to its specific substitution pattern, which influences its reactivity and applications. For instance, 2,4-dichloroaniline is more commonly used in the synthesis of certain herbicides, while this compound is preferred for the production of dyes and pharmaceuticals .
Properties
IUPAC Name |
3,4-dichloroaniline | |
---|---|---|
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InChI |
InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
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InChI Key |
SDYWXFYBZPNOFX-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)Cl | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2C6H3(NH2), C6H5Cl2N | |
Record name | 3,4-DICHLOROANILINE | |
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DSSTOX Substance ID |
DTXSID7021815 | |
Record name | 3,4-Dichloroaniline | |
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Molecular Weight |
162.01 g/mol | |
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Physical Description |
3,4-dichloroaniline appears as light tan to dark gray crystals or brown solid. Melting point 71-72 °C., Light-brown solid; [ICSC] Darkens on exposure to light and air; [CHEMINFO] Light brown crystalline solid; [MSDSonline], LIGHT-BROWN CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
522 °F at 760 mmHg (NTP, 1992), 272 °C | |
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Flash Point |
331 °F (NTP, 1992), 166 °C, 331 °F (166 °C) OPEN CUP, 166 °C o.c. | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), Very sol in alcohol, ether; slightly sol in benzene., Sol in most org solvents, Water solubility of 92 mg/l at 20 °C, Solubility in water: none | |
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Density |
1.33 at 185 °F (NTP, 1992) - Denser than water; will sink, 1.33, 1.57 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
5.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
1 mmHg at 178 °F (NTP, 1992), 0.00632 [mmHg], 6.32X10-3 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 1.3 | |
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Impurities |
/The Velsicol Chemical Corporation/ reported that both 3,3',4,4'-tetrachloroazobenzene and 3,3',4,4'-tetrachloroazoxybenzene are impurities in 3,4-dichloroaniline, and pesticide products that are formulated from 3,4-dichloroaniline (diuron, liuron, and propanil). | |
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Color/Form |
NEEDLES FROM PETROLEUM ETHER, LIGHT BROWN CRYSTALS /DICHLOROANILINES/ | |
CAS No. |
95-76-1 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3,4-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0144 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
162 °F (NTP, 1992), 71-72 °C, 72 °C | |
Record name | 3,4-DICHLOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,4-DICHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3,4-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0144 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.